

physical and chemical properties of 2,6-Diiodo-4-nitrophenol

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

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In-Depth Technical Guide: 2,6-Diiodo-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-4-nitrophenol, also known as Disophenol, is a synthetic organic compound with significant biological activity. Historically, it has been utilized as an anthelmintic agent, particularly in veterinary medicine.^[1] Its mechanism of action is primarily attributed to its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2,6-Diiodo-4-nitrophenol**, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2,6-Diiodo-4-nitrophenol is a yellow crystalline solid.^[2] A summary of its key physical and chemical properties is presented below.

Data Presentation: Core Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ I ₂ NO ₃	[3]
Molecular Weight	390.90 g/mol	[3]
CAS Number	305-85-1	[3]
Appearance	Yellow crystalline solid	[2]
Melting Point	152-155 °C	[2]
Boiling Point	339.9 °C at 760 mmHg (Predicted)	N/A
Solubility	Insoluble in water	[2]
pKa	3.85 (Predicted)	N/A

Spectral Data

The structural elucidation of **2,6-Diiodo-4-nitrophenol** is supported by various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Solvent: Acetone-d₆): The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.[4]
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. Due to the lack of a publicly available, definitively assigned ¹³C NMR spectrum for **2,6-diiodo-4-nitrophenol**, a predicted spectrum based on analogous compounds like 2,6-dibromo-4-nitrophenol and 4-nitrophenol is provided for reference.[5][6] The chemical shifts for the carbon atoms are anticipated in the aromatic region (approximately 110-160 ppm), with the carbon bearing the hydroxyl group appearing at the higher end of this range and the carbons attached to iodine atoms also showing characteristic shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Diiodo-4-nitrophenol** exhibits characteristic absorption bands corresponding to its functional groups.[7][8]

Wavenumber (cm ⁻¹)	Assignment
~3400 (broad)	O-H stretching (phenolic)
~1590, ~1470	Aromatic C=C stretching
~1520, ~1340	N-O stretching (nitro group)
~1250	C-O stretching (phenolic)
Below 800	C-I stretching

2.2.3. UV-Visible (UV-Vis) Spectroscopy

In a basic solution, 4-nitrophenols, including **2,6-diiodo-4-nitrophenol**, are expected to exhibit a strong absorbance maximum around 400 nm due to the formation of the phenolate ion, which extends the conjugated system.[1][9] In acidic or neutral solutions, the absorbance maximum is shifted to a shorter wavelength, typically around 317 nm.[10]

Experimental Protocols

Synthesis of **2,6-Diiodo-4-nitrophenol**

Disclaimer: The following protocol is adapted from the established procedure for the synthesis of 2,6-dibromo-4-nitrophenol and 2,6-diiodo-p-nitroaniline due to the lack of a specific detailed protocol for **2,6-diiodo-4-nitrophenol**.[7][11]

Materials:

- 4-Nitrophenol
- Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide)
- Glacial acetic acid
- Sodium bisulfite (for workup, if using excess iodine)

- Deionized water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Heating mantle
- Büchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-nitrophenol in a suitable volume of glacial acetic acid.
- Slowly add a stoichiometric amount of iodine monochloride (or a mixture of iodine and an oxidizing agent) to the solution while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.
- After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours to ensure complete di-iodination.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crystals with cold glacial acetic acid and then with cold deionized water to remove impurities.
- If excess iodine is present, a wash with a dilute sodium bisulfite solution can be performed to reduce it to iodide.

- Dry the purified product under vacuum.

Purification by Recrystallization

Materials:

- Crude **2,6-Diiodo-4-nitrophenol**
- Suitable solvent (e.g., ethanol, acetic acid, or a mixture)
- Erlenmeyer flasks
- Heating plate
- Filter paper
- Büchner funnel and flask

Procedure:

- Select a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[\[12\]](#)[\[13\]](#)
- Dissolve the crude **2,6-Diiodo-4-nitrophenol** in a minimum amount of the hot solvent in an Erlenmeyer flask.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- Further cooling in an ice bath can enhance the yield of the crystals.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals to a constant weight.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Disclaimer: The following is a general HPLC method adaptable for the analysis of nitrophenols, as a specific validated method for **2,6-Diiodo-4-nitrophenol** in biological matrices is not readily available.[14][15]

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A mixture of acetonitrile (or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) with an acidic pH. The exact ratio should be optimized for best separation.

Procedure:

- Sample Preparation: For biological samples like plasma or serum, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary. The supernatant can then be diluted with the mobile phase before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be a 50:50 (v/v) mixture.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Based on the UV-Vis spectrum, detection can be performed at around 317 nm or 400 nm (in a basic mobile phase).
 - Injection Volume: 10-20 μ L.

- Quantification: A calibration curve should be prepared using standard solutions of **2,6-Diiodo-4-nitrophenol** of known concentrations.

Biological Activity and Mechanism of Action

The primary biological effect of **2,6-Diiodo-4-nitrophenol** is its action as an uncoupler of oxidative phosphorylation.[\[16\]](#)

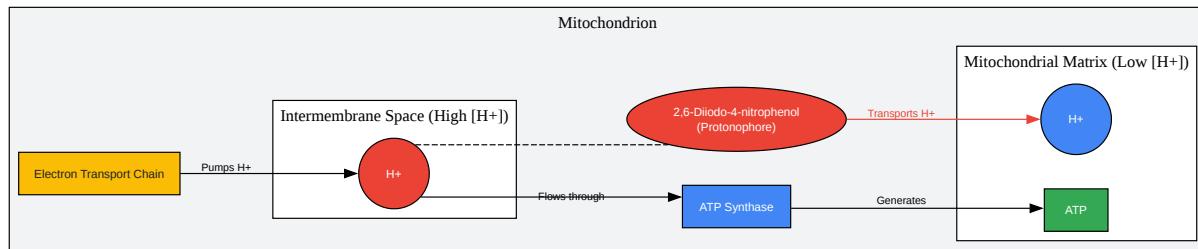
Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process occurs in the inner mitochondrial membrane. The electron transport chain pumps protons (H^+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The potential energy stored in this gradient is used by ATP synthase to generate ATP.

2,6-Diiodo-4-nitrophenol, being a lipophilic weak acid, acts as a protonophore.[\[17\]](#) It can diffuse across the inner mitochondrial membrane in both its protonated and deprotonated forms. It picks up a proton in the acidic intermembrane space, diffuses across the membrane, and releases the proton in the more alkaline matrix, thus dissipating the proton gradient. This uncouples the electron transport chain from ATP synthesis. The energy from the electron transport is then released as heat instead of being used for ATP production.

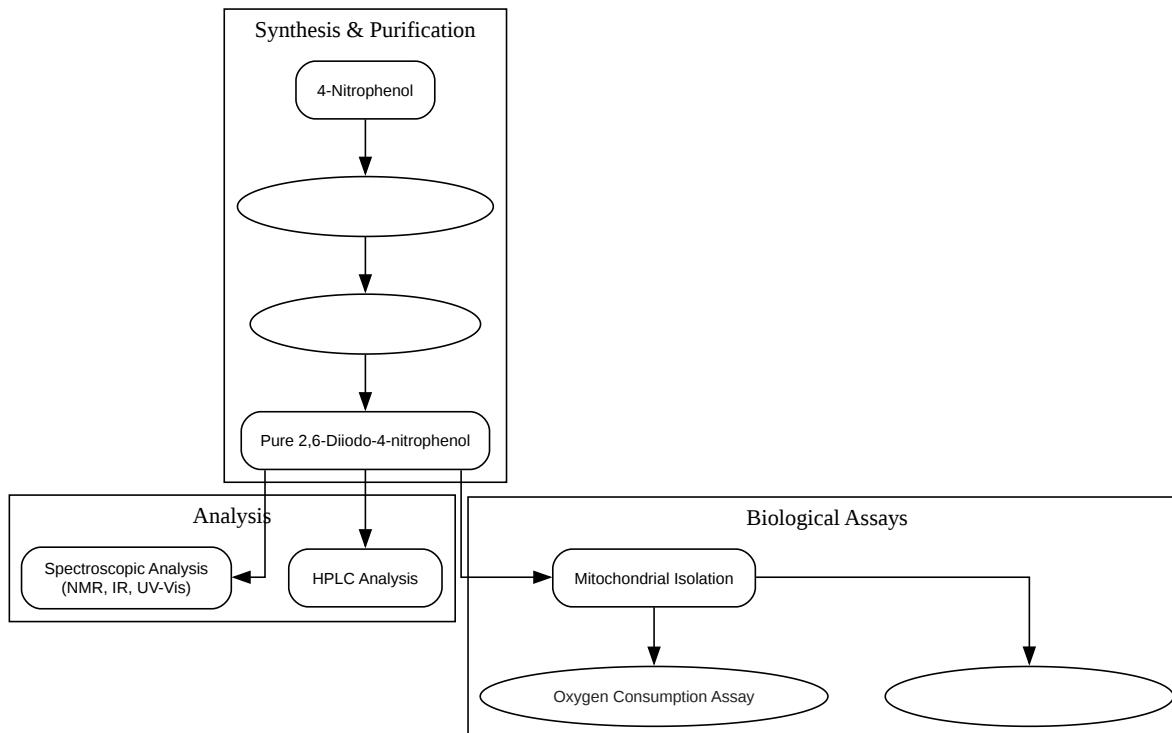
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action and a general experimental workflow for studying the effects of **2,6-Diiodo-4-nitrophenol**.



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Caption: Mechanism of uncoupling of oxidative phosphorylation by **2,6-Diiodo-4-nitrophenol**.



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Caption: General experimental workflow for the synthesis, analysis, and biological evaluation.

Safety and Handling

2,6-Diiodo-4-nitrophenol is a toxic compound and should be handled with appropriate safety precautions.^[2] It is harmful if swallowed, inhaled, or absorbed through the skin. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area immediately with plenty of water.

Conclusion

2,6-Diiodo-4-nitrophenol is a compound with well-defined physicochemical properties and a clear mechanism of biological action as an uncoupler of oxidative phosphorylation. This technical guide provides essential data and adapted experimental protocols to aid researchers in their studies of this molecule. Further research into its potential therapeutic applications and the development of specific, validated analytical methods are warranted.

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